Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate
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Overview
Description
Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry Quinoline compounds are heterocyclic aromatic organic compounds with a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate typically involves the reaction of quinoline derivatives with methylsulfonyl chloride and methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-(Methylsulfonyl)quinoline-2-carboxylate
- Methyl 6-(Methylsulfonyl)quinoline-3-carboxylate
- Methyl 7-(Ethylsulfonyl)quinoline-3-carboxylate
Uniqueness
Methyl 7-(Methylsulfonyl)quinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11NO4S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
methyl 7-methylsulfonylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4S/c1-17-12(14)9-5-8-3-4-10(18(2,15)16)6-11(8)13-7-9/h3-7H,1-2H3 |
InChI Key |
MZTJLPVETOAMJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)S(=O)(=O)C |
Origin of Product |
United States |
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